5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline
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Overview
Description
5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4BrF4NO It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of halogenating agents such as bromine or N-bromosuccinimide (NBS) and trifluoromethoxy reagents under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: Bromine, NBS
Trifluoromethoxy Reagents: Trifluoromethoxy iodide
Catalysts: Palladium catalysts for coupling reactions
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions include various substituted anilines, trifluoromethoxy derivatives, and coupled aromatic compounds .
Scientific Research Applications
5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzymatic activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethoxy)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-(Trifluoromethoxy)aniline
Uniqueness
5-Bromo-3-fluoro-2-(trifluoromethoxy)aniline is unique due to the specific arrangement of bromine, fluorine, and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
1805249-12-0 |
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Molecular Formula |
C7H4BrF4NO |
Molecular Weight |
274.01 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H,13H2 |
InChI Key |
NWILLVRIWFDVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)(F)F)F)Br |
Origin of Product |
United States |
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